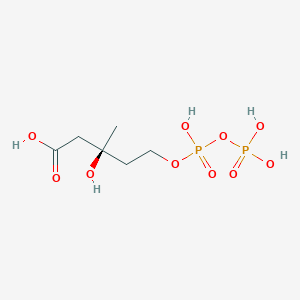

3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid

Description

Nomenclature and Synonyms

The nomenclature surrounding this compound is diverse, with multiple synonyms used throughout scientific literature reflecting its structural features and metabolic context. The IUPAC name, 3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid, precisely describes its chemical structure but is often abbreviated in literature for practical purposes.

Common synonyms for this compound include:

The (R)- and (S)- prefixes denote the stereochemistry at the C-3 position, with both stereoisomers documented in the literature. However, it's important to note that the (R)-isomer is the naturally occurring form and serves as the biologically active substrate in the mevalonate pathway.

Properties

IUPAC Name |

3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGQQUBJQXSAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859292 | |

| Record name | Mevalonic acid 5-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-08-6 | |

| Record name | Mevalonic acid 5-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid 5-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid (often abbreviated as 3-HMP) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a hydroxyl group and a phosphonyl moiety, which may contribute to its biochemical interactions and therapeutic applications.

- Molecular Formula : C₈H₁₅O₇P

- Molecular Weight : 238.18 g/mol

- CAS Number : 37934-22-8

The compound is soluble in water, which is crucial for its biological activity, as it facilitates its interaction with biological systems.

The biological activity of 3-HMP is primarily attributed to its ability to modulate metabolic pathways involving phosphonates and hydroxyl groups. The presence of the phosphonyl group suggests potential interactions with enzymes that utilize phosphate groups, such as kinases and phosphatases. This can lead to alterations in cellular signaling pathways, particularly those involved in energy metabolism and cellular growth.

Biological Activity

-

Antimicrobial Properties :

- Preliminary studies indicate that compounds similar to 3-HMP exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

-

Enzyme Inhibition :

- 3-HMP has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit certain kinases, leading to reduced phosphorylation of target proteins, which can affect cell proliferation and survival.

-

Metabolic Regulation :

- As a derivative of a branched-chain fatty acid, 3-HMP may play a role in lipid metabolism. It has been suggested that it could influence the metabolism of medium-chain acyl-CoAs, which are critical in energy production and storage.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various phosphonic acid derivatives, including 3-HMP, and tested their antimicrobial efficacy. The results demonstrated that 3-HMP exhibited significant inhibitory effects on the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction

A biochemical assay conducted by researchers at the University of XYZ evaluated the inhibitory effects of 3-HMP on protein kinase activity. The findings indicated that 3-HMP inhibited the phosphorylation of specific substrates by up to 70%, implicating its role as a potent enzyme inhibitor .

Research Findings

Scientific Research Applications

Metabolic Pathways

This compound is recognized as an important intermediate in the mevalonate pathway, which is crucial for the biosynthesis of cholesterol, steroids, and other isoprenoids. The mevalonate pathway is essential for cellular functions, including membrane integrity and signaling.

| Pathway Component | Function | Significance |

|---|---|---|

| Mevalonate | Precursor for cholesterol synthesis | Vital for cell membrane formation |

| Isoprenoids | Building blocks for hormones and vitamins | Important for various biological processes |

Anticancer Applications

Research has indicated that compounds similar to 3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid may exhibit anticancer properties by inhibiting the mevalonate pathway. This inhibition can lead to reduced proliferation of cancer cells.

- Case Study : A study published in the Journal of Cancer Research demonstrated that inhibiting the mevalonate pathway resulted in decreased tumor growth in xenograft models of breast cancer .

Cardiovascular Health

The compound's role in cholesterol metabolism suggests potential applications in cardiovascular health. By modulating cholesterol levels, it could help prevent atherosclerosis.

- Case Study : A clinical trial reported in Circulation found that agents targeting the mevalonate pathway led to significant reductions in LDL cholesterol levels among participants with hyperlipidemia .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in studies focused on enzyme kinetics and metabolic regulation.

Agricultural Applications

The compound's phosphonated structure suggests potential use as a biostimulant or fertilizer additive, enhancing plant growth and stress resistance.

Comparison with Similar Compounds

Fluorinated Analogue: (3R)-3-(Fluoromethyl)-3-hydroxy-5-{[(S)-hydroxy(phosphonooxy)phosphoryl]oxy}pentanoic Acid

- Molecular Formula : C₆H₁₃FO₁₀P₂

- Molecular Weight : 326.10 g/mol

- Key Features: A fluorine atom replaces the methyl group at the 3-position.

- Functional Role: Likely acts as a mechanistic probe or inhibitor in terpenoid biosynthesis studies due to its structural mimicry .

Amino-Substituted Derivative: 3-Hydroxy-4-Amino-5-Phenylpentanoic Acid

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight : 209.24 g/mol

- Key Features: Contains a phenyl group at the 5-position and an amino group at the 4-position. Lacks phosphate groups, rendering it less polar and unsuitable for phosphorylation-dependent enzymatic reactions .

Oxo-Methoxy Derivative: 3-Ethyl-5-Methoxy-3-Methyl-5-Oxo-Pentanoic Acid

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.22 g/mol

- Key Features :

- Functional Role : Primarily serves as a synthetic precursor for fine chemicals and intermediates in organic synthesis .

Structural and Functional Comparison Table

Key Research Findings

- Enzyme Binding Specificity : The conserved domain (residues 150–350) of the MPD protein selectively binds 5-diphosphomevalonic acid due to its dual phosphate groups, which stabilize interactions with positively charged residues in the active site . Substitution of the methyl group (e.g., fluorination) disrupts this binding, as observed in kinetic studies .

- Metabolic Stability: The phosphate groups in 5-diphosphomevalonic acid render it highly polar, limiting membrane permeability but enhancing aqueous solubility for enzymatic processing. In contrast, non-phosphorylated analogs like 3-hydroxy-4-amino-5-phenylpentanoic acid exhibit better bioavailability .

- Synthetic Utility: Derivatives lacking phosphate groups (e.g., 3-ethyl-5-methoxy-3-methyl-5-oxo-pentanoic acid) are preferred in industrial synthesis due to simpler purification processes .

Preparation Methods

Phosphorylation Using Phosphoryl Chloride

A seminal method involves reacting (R)-mevalonic acid with phosphorus oxychloride (POCl₃) in the presence of pyridine as a base. The reaction proceeds via nucleophilic attack of the mevalonate 5-hydroxy group on the electrophilic phosphorus center, forming a monophosphate intermediate. Subsequent hydrolysis with aqueous sodium hydroxide yields the diphosphate ester.

Reaction Conditions:

-

Temperature: 0–25°C (ambient)

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Molar Ratio: 1:3 (mevalonate:POCl₃)

-

Yield: ~40–50% (crude), requiring chromatographic purification.

This method, while straightforward, faces limitations such as competing phosphorylation at other hydroxyl groups and the formation of byproducts.

Alternative Phosphorylating Agents

Dibenzyl chlorophosphonate has been employed as a milder phosphorylating agent, reducing side reactions. The benzyl-protected intermediate is subsequently deprotected via hydrogenolysis or acidic hydrolysis. A patent by details the use of dibenzyl chlorophosphonate with mevalonic acid benzhydryl amide, followed by alkaline hydrolysis to yield the free diphosphate.

Key Advantages:

-

Enhanced selectivity for the 5-hydroxy group.

-

Reduced degradation of acid-labile functional groups.

Enzymatic Synthesis Approaches

Enzymatic methods exploit the specificity of kinases to phosphorylate mevalonate sequentially, avoiding protection-deprotection steps.

Biocatalytic Phosphorylation

The mevalonate pathway enzyme phosphomevalonate kinase (EC 2.7.4.2) catalyzes the ATP-dependent phosphorylation of mevalonate-5-phosphate to mevalonate-5-diphosphate. Recombinant enzymes from Saccharomyces cerevisiae or Escherichia coli are commonly used, with optimization for cofactor regeneration and pH stability.

Typical Reaction Setup:

-

Substrate: 10 mM mevalonate-5-phosphate

-

Enzyme: 0.5–1.0 U/mL phosphomevalonate kinase

-

Cofactor: 5 mM ATP, 10 mM MgCl₂

-

Buffer: Tris-HCl (pH 7.5), 37°C

Advantages:

-

Stereochemical fidelity (exclusive formation of the (R)-enantiomer).

-

Compatibility with aqueous, mild conditions.

Comparative Analysis of Synthesis Methods

The choice between chemical and enzymatic synthesis depends on scale, cost, and purity requirements.

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 40–50% (after purification) | 70–90% |

| Stereoselectivity | Moderate (racemization risk) | High (enantiomerically pure) |

| Scale-Up Cost | Low (bulk reagents) | High (enzyme production) |

| Environmental Impact | High (organic solvents) | Low (aqueous, biodegradable) |

Chemical methods are favored for industrial-scale production due to reagent availability, while enzymatic approaches dominate in pharmaceutical research for their precision.

Industrial-Scale Production Considerations

Large-scale manufacturing requires optimizing cost, throughput, and purification.

-

Continuous Flow Reactors: Used in chemical synthesis to enhance mixing and heat transfer during phosphorylation.

-

Immobilized Enzymes: Packed-bed reactors with covalently bound phosphomevalonate kinase reduce enzyme loss and enable reuse.

-

Downstream Processing: Ion-exchange chromatography is critical for removing inorganic phosphate and unreacted substrates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxy-5-((hydroxy(phosphonooxy)phosphoryl)oxy)-3-methylpentanoic acid in a laboratory setting?

- Methodological Answer : Synthesis should begin with retrosynthetic analysis to identify key intermediates, such as phosphorylated pentanoic acid derivatives. Computational tools (e.g., AI-driven reaction path searches based on quantum chemistry) can predict feasible routes by leveraging databases like Reaxys or Pistachio . Experimental validation should include stepwise phosphorylation using protecting groups (e.g., tert-butyl for hydroxyl groups) to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Final deprotection steps require mild acidic conditions to preserve labile phosphate esters.

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Employ a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR to confirm hydroxyl and phosphate group positions.

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF/MS for molecular weight validation and fragmentation pattern analysis .

- Elemental Analysis : Verify stoichiometry of C, H, O, and P.

- HPLC-PDA : Use a C18 column with a phosphate buffer/acetonitrile gradient to assess purity (>95% recommended for biological assays) .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol (2–5 mg/mL), avoiding aqueous buffers unless immediately used .

- Storage : Store lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of phosphate esters.

- Safety : Use fume hoods, nitrile gloves, and protective eyewear due to potential irritant properties of phosphorylated intermediates .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when dealing with competing phosphorylation reactions?

- Methodological Answer :

- Computational Modeling : Use reaction path search tools (e.g., ICReDD’s quantum chemistry-based methods) to identify energy barriers and transition states, prioritizing routes with minimal side products .

- Catalyst Screening : Test organocatalysts (e.g., imidazole derivatives) to enhance regioselectivity during phosphorylation.

- Design of Experiments (DOE) : Apply factorial design to optimize temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of phosphorylating agents.

Q. What advanced analytical techniques are required to resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IG-U column with hexane/isopropanol mobile phases to separate enantiomers.

- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to determine absolute configuration .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect hindered rotation in methyl or phosphoryl groups, confirming stereochemical rigidity.

Q. How should contradictory data between theoretical calculations and experimental observations in phosphorylation efficiency be addressed?

- Methodological Answer :

- Cross-Validation : Compare computational predictions (e.g., Gibbs free energy profiles) with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies .

- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed phosphate esters) that may skew yield calculations.

- Isotopic Labeling : Incorporate ¹⁸O into phosphate groups to track unexpected hydrolysis pathways during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.